molecular formula C26H22Cl2N4O3 B612005 BLU9931 CAS No. 1538604-68-0

BLU9931

Cat. No.: B612005
CAS No.: 1538604-68-0
M. Wt: 509.4 g/mol
InChI Key: TXEBNKKOLVBTFK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

BLU9931 is a potent, irreversible, and highly selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is one of the four tyrosine kinase receptors for FGFs and is involved in various cellular processes .

Mode of Action

This compound interacts with FGFR4 and inhibits its activity. This inhibition is achieved by blocking the phosphorylation of the FGFR4 signaling pathway . The compound demonstrates prolonged inhibitory activity in cell lines after removal of the compound, consistent with its covalent mode of action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the FGF19/FGFR4 signaling pathway. This pathway is strongly associated with cancer development and progression . Inhibition of signal transduction through the ERK, AKT, and STAT3 pathways by this compound reduces proliferation of FGF19/FGFR4 signaling-activated cells .

Pharmacokinetics

It’s known that this compound demonstrates prolonged inhibitory activity in cell lines after removal of the compound, which suggests a lasting presence in the cellular environment .

Result of Action

This compound has been shown to reduce proliferation and invasion of cancer cells while promoting their senescence . It does inhibit cell invasion, in part, by downregulating membrane-type matrix metalloproteinase-1 (mt1-mmp) expression in fgf19/fgfr4 signaling-activated cells .

Action Environment

It’s worth noting that the effectiveness of this compound is linked to the presence of an intact fgfr4 signaling pathway, including fgf19, fgfr4, and klb .

Preparation Methods

BLU-9931 is synthesized through a series of chemical reactions involving the formation of an anilino-quinazoline core and the attachment of a dichlorodimethoxyphenyl group. The synthetic route includes the following steps :

  • Formation of the anilino-quinazoline core.
  • Attachment of the dichlorodimethoxyphenyl group.
  • Formation of a covalent bond with Cys552 within the ATP-binding pocket of FGFR4.

The compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water . Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to ensure the selectivity and potency of the final product .

Chemical Reactions Analysis

BLU-9931 undergoes several types of chemical reactions, including:

    Oxidation: BLU-9931 can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.

    Substitution: BLU-9931 can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEBNKKOLVBTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538604-68-0
Record name BLU-9931
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538604680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BLU-9931
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK825B5DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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